molecular formula C17H18BrClN2O2S B13378862 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine

1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine

Cat. No.: B13378862
M. Wt: 429.8 g/mol
InChI Key: GJOMIOKFKPZCBG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group attached to a brominated, chlorinated, and methylated phenyl ring, as well as a phenyl group.

Preparation Methods

The synthesis of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination and Chlorination: The starting material, 4-methylphenyl, undergoes bromination and chlorination to introduce the bromo and chloro substituents.

    Sulfonylation: The brominated and chlorinated intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent.

    Piperazine Coupling: The sulfonylated intermediate is finally coupled with phenylpiperazine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability.

Chemical Reactions Analysis

1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the brominated and chlorinated positions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of sulfur.

    Coupling Reactions: The phenyl and piperazine rings can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.

    Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the phenyl and piperazine rings contribute to binding affinity and specificity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar compounds include other sulfonyl-substituted piperazines and phenyl derivatives. For example:

    1-[(4-Methylphenyl)sulfonyl]-4-phenylpiperazine: Lacks the bromo and chloro substituents, resulting in different reactivity and binding properties.

    1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-methylpiperazine: Substitution of the phenyl group with a methyl group alters its chemical behavior and applications.

The uniqueness of 1-[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl]-4-phenylpiperazine lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H18BrClN2O2S

Molecular Weight

429.8 g/mol

IUPAC Name

1-(4-bromo-2-chloro-5-methylphenyl)sulfonyl-4-phenylpiperazine

InChI

InChI=1S/C17H18BrClN2O2S/c1-13-11-17(16(19)12-15(13)18)24(22,23)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3

InChI Key

GJOMIOKFKPZCBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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